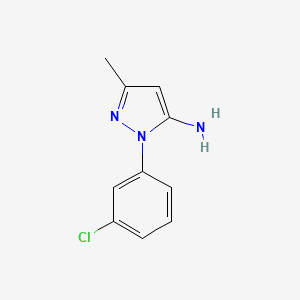

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXLXMSDCGPOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365249 | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40401-41-0 | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of 3-Chlorophenylhydrazine with β-Ketoesters or β-Diketones

A common method involves reacting 3-chlorophenylhydrazine with a β-ketoester or β-diketone bearing a methyl substituent to form the pyrazole ring. This reaction typically proceeds under acidic or neutral conditions with heating.

- Step 1: 3-chlorophenylhydrazine is reacted with methyl acetoacetate or an equivalent β-ketoester.

- Step 2: Cyclization occurs to form the 1-(3-chlorophenyl)-3-methyl-1H-pyrazol core.

- Step 3: The amino group at the 5-position is introduced either by direct amination or by reduction of a nitro or cyano precursor.

This approach is supported by analogous literature on pyrazole synthesis, where substituted phenylhydrazines are key starting materials.

Use of N-Protected Piperazine Intermediates and Cyclization with Lawesson’s Reagent

Though more specific to related pyrazole derivatives, a patented process (WO2015063709A1) describes the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which shares the pyrazole core structure. Key steps include:

- Reaction of N-protected piperazine with acetoacetic acid or ester to form a precursor.

- Subsequent reaction with phenylhydrazine to form a cyclized intermediate.

- Cyclization using Lawesson’s reagent in the presence of a base to form the pyrazole ring.

- Deprotection steps to yield the final pyrazole derivative.

Although this patent focuses on a phenyl rather than a 3-chlorophenyl substituent, the methodology can be adapted by substituting 3-chlorophenylhydrazine for phenylhydrazine.

Suzuki Coupling and Palladium-Catalyzed Reactions

For related pyrazole derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki coupling are employed to introduce aryl groups onto pyrazole cores:

- Starting from halogenated pyrazole intermediates, Suzuki coupling with 3-chlorophenylboronic acid can install the 3-chlorophenyl substituent.

- The amino group can be introduced or preserved depending on the sequence of reactions.

This method is exemplified by literature on substituted pyrazole synthesis, where Suzuki coupling is a reliable route for aryl substitution.

Comparative Data Table of Preparation Methods

| Methodology | Key Reactants/Intermediates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of 3-chlorophenylhydrazine with β-ketoesters | 3-chlorophenylhydrazine, methyl acetoacetate | Acidic or neutral, heating | Straightforward, well-established | May require purification of intermediates |

| N-Protected Piperazine Route (Patent WO2015063709A1) | N-protected piperazine, acetoacetic acid/ester, phenylhydrazine, Lawesson’s reagent | Cyclization with Lawesson’s reagent, base, deprotection | Industrially scalable, avoids toxic solvents like pyridine | More steps, requires protecting group chemistry |

| Suzuki Coupling on Halogenated Pyrazoles | Halogenated pyrazole, 3-chlorophenylboronic acid, Pd catalyst | Pd-catalyzed cross-coupling, mild conditions | High selectivity, modular aryl introduction | Requires expensive catalysts, ligand optimization |

Research Findings and Notes

- Industrial Considerations: The patent WO2015063709A1 emphasizes avoiding toxic solvents such as pyridine, favoring safer bases and solvents for industrial scale-up.

- Protecting Groups: Use of amino-protecting groups such as 9-fluorenylmethyl carbamate is common to prevent side reactions during multi-step synthesis.

- Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are effective for cross-coupling steps but require careful handling and removal from final products.

- Purity and Yield: Commercial suppliers indicate purity specifications around 97% for closely related compounds, suggesting that the described methods can achieve high-purity products suitable for research and industrial applications.

- Alternative Routes: Literature also suggests that direct amination or reduction of cyano or nitro precursors on the pyrazole ring can be used to introduce the amino group at the 5-position.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(a) 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 126417-82-1)

- Molecular Formula : C₁₀H₁₀ClN₃ (same as target compound).

- Key Difference : Chlorine substituent at the para position of the phenyl ring instead of meta .

(b) 3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS: 618098-35-4)

- Molecular Formula : C₁₆H₁₄ClN₃.

- Key Difference : Additional 2-methylphenyl group at position 1.

- Impact : Increased steric bulk may reduce solubility but enhance selectivity in enzyme inhibition .

Substituent Variations on the Pyrazole Ring

(a) 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 3524-40-1)

- Molecular Formula : C₁₁H₁₂ClN₃.

- Key Difference : A 2-chlorobenzyl group replaces the 3-chlorophenyl substituent.

(b) 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1226291-40-2)

- Molecular Formula : C₁₀H₇ClF₃N₃.

- Key Difference : Trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) at position 3.

- Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and modulates lipophilicity, making it advantageous in agrochemical design .

Complex Aryl and Functional Group Modifications

(a) 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS: 324008-97-1)

(b) 1-[(3-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS: 1004643-48-4)

- Molecular Formula : C₁₁H₁₂ClN₃.

- Key Difference : Benzyl linkage between the pyrazole and 3-chlorophenyl group.

- Impact : The flexible linker may enhance conformational adaptability in receptor-ligand interactions .

Biologische Aktivität

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring with a chlorophenyl substitution. The following sections will explore its biological activity, including anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, which may enhance the compound's biological activity.

Anti-inflammatory Activity

Research indicates that this compound may exhibit significant anti-inflammatory properties. Preliminary studies suggest that it interacts with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | COX inhibition |

| Celecoxib | 0.08 | Selective COX-2 inhibitor |

| Indomethacin | 0.15 | Non-selective COX inhibitor |

Note: TBD = To Be Determined based on future studies.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated its potential to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and apoptosis induction.

Case Study: Cytotoxicity Evaluation

In vitro studies evaluated the cytotoxic effects of this compound against several cancer cell lines, including breast and colon cancer cells. The results demonstrated:

- IC50 Values : Ranged from 10 to 20 μM across different cell lines.

- Mechanism : Induction of apoptosis through activation of caspase pathways.

The biological activity of this compound is thought to stem from its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interaction with receptors that regulate cell proliferation and survival.

Research Findings

Recent investigations have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, the presence of electron-withdrawing groups like chlorine has been correlated with increased potency against specific biological targets.

Table 2: Structural Variants and Their Biological Activities

| Variant Name | Structural Feature | Biological Activity |

|---|---|---|

| A | Chlorine substitution | Enhanced anti-inflammatory effects |

| B | Methyl group addition | Increased cytotoxicity against cancer cells |

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how can yields be improved?

The compound is synthesized via condensation of 3-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions (e.g., acetic acid) at elevated temperatures. Optimization involves adjusting reaction time, temperature (80–100°C), and catalyst concentration. Purification via column chromatography or recrystallization enhances purity. Alternative routes may use microwave-assisted synthesis to reduce reaction times .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).

- Mass Spectrometry (MS) : To verify molecular weight (207.66 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies show:

- pH 2–6 : Degradation <5% over 24 hours.

- pH >8 : Increased hydrolysis due to nucleophilic attack on the chlorophenyl group.

- Thermal Stability : Stable up to 150°C, with decomposition observed at higher temperatures via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this compound inhibit kinases implicated in cancer, and what experimental models validate this?

The compound acts as a competitive ATP-binding site inhibitor for kinases like EGFR or VEGFR. Validation methods include:

- In vitro kinase assays : Measuring IC₅₀ values using fluorescence-based phosphorylation detection.

- Molecular docking studies : Computational modeling (e.g., AutoDock) to predict binding affinities and interactions with catalytic domains.

- Cell-based assays : Apoptosis and proliferation studies in cancer cell lines (e.g., MCF-7, HeLa) .

Q. How can contradictory data on its biological targets (e.g., serotonin receptors vs. kinases) be reconciled?

Discrepancies arise from structural promiscuity. Methodological approaches include:

- Comparative binding assays : Radioligand competition studies (e.g., 5-HT₂A receptor vs. kinase panels).

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing chlorine with fluorine) to isolate target-specific effects.

- In vivo pharmacokinetics : Assessing tissue distribution and metabolite activity to clarify dominant pathways .

Q. What strategies are used to evaluate its analgesic efficacy and potential neurotoxicity?

- Rodent models : Tail-flick or hot-plate tests for analgesia (ED₅₀ calculation).

- Neurotoxicity screening : Histopathological analysis of CNS tissues and electrophysiological studies (e.g., patch-clamp for ion channel interference).

- CYP450 inhibition assays : To predict drug-drug interaction risks .

Q. How does the compound interact with metabolic enzymes, and what are the implications for drug design?

- Cytochrome P450 (CYP) profiling : Liver microsome assays to identify metabolizing isoforms (e.g., CYP3A4).

- Metabolite identification : LC-MS/MS to detect oxidation products (e.g., pyrazole N-oxides) and assess toxicity.

- Prodrug derivatization : Masking the amine group to enhance metabolic stability .

Methodological Resources

- Synthetic Optimization : Refer to multi-component reaction protocols in and .

- Kinase Inhibition : Follow in vitro assay protocols from .

- SAR Studies : Use computational tools (e.g., Schrödinger Suite) and crystallographic data ().

Note : Avoid unreliable sources (e.g., BenchChem) and prioritize peer-reviewed studies for experimental replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.